molecular formula C7H12N2O2 B12877291 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one

Cat. No.: B12877291
M. Wt: 156.18 g/mol
InChI Key: TZCDZYFERVNMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one typically involves the reaction of ethylamine with a suitable precursor, such as 4-methylisoxazol-3(2H)-one. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one
  • 5-((Methylamino)methyl)-4-methylisoxazol-3(2H)-one
  • 4-Methylisoxazol-3(2H)-one

Uniqueness

5-((Ethylamino)methyl)-4-methylisoxazol-3(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethylamino group enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-(ethylaminomethyl)-4-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-3-8-4-6-5(2)7(10)9-11-6/h8H,3-4H2,1-2H3,(H,9,10)

InChI Key

TZCDZYFERVNMKL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C(=O)NO1)C

Origin of Product

United States

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